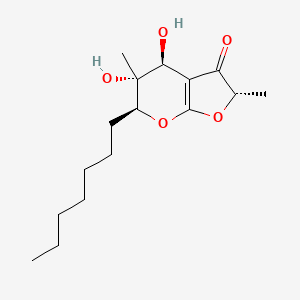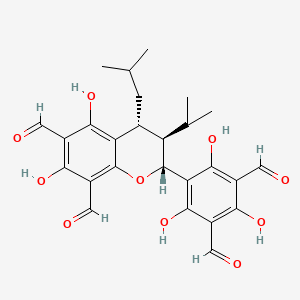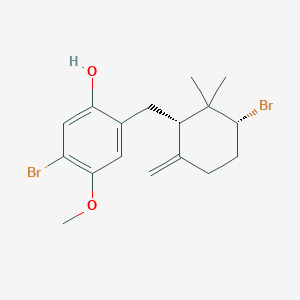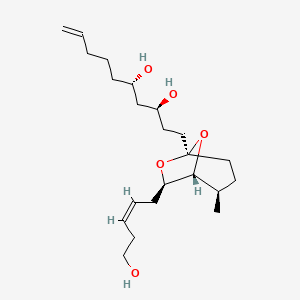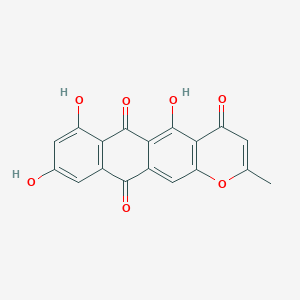
Topopyrone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topopyrone D is a naphthochromene that is 4H-naphtho[2,3-g]chromene-4,6,11-trione substituted by hydroxy groups at positions 5, 7 and 9 and a methyl group at position 2. It is isolated from fungal strains Phoma and Penicillium and acts as an inhibitor of the enzyme topoisomerase I. It has a role as an antimicrobial agent, an antineoplastic agent, an antiviral agent, an EC 5.99.1.2 (DNA topoisomerase) inhibitor and a Penicillium metabolite. It is a naphthochromene, a member of phenols and a member of p-quinones.
Applications De Recherche Scientifique
Topopyrone D as a Dual DNA Topoisomerase Poison
Topopyrone D, along with other topopyrones (A-C), has been identified as a poison for human DNA topoisomerases I and II. This dual interaction with more than one DNA topoisomerase is rare and significant for the understanding of its biochemical characteristics. These findings provide critical insights into the molecular action of topopyrone D in cellular processes related to DNA topology and replication (Khan, Elban, & Hecht, 2008).
Interaction with Double Helix DNA
Research involving a water-soluble derivative of topopyrones showed that topopyrone can intercalate into the CG base pairs of DNA. This interaction is characterized by a fast chemical exchange at room temperature and a notable tendency for self-association. This finding suggests a complex mechanism of interaction between topopyrone D and DNA, potentially important in understanding its biological activities (Scaglioni et al., 2009).
Synthesis and Biological Activities
Several studies have been conducted on the synthesis and biological activities of topopyrone derivatives. These studies focus on understanding how topopyrones stabilize DNA-topoisomerases complexes. Findings from such studies are crucial in developing new topopyrone analogues with enhanced biological activities and potential therapeutic applications (Zaleski et al., 2012).
Structural Elucidation and Total Synthesis
The structures of topopyrones, including topopyrone D, have been elucidated through spectral analysis. These compounds are identified as an anthraquinone type containing a fused 1,4-pyrone moiety. The total synthesis of topopyrone C has been achieved, providing insights into the chemical structure and synthesis pathways of topopyrones, which are critical for further exploration of their applications (Ishiyama et al., 2000).
Radical Scavenging Properties
A study on topopyrone C derivatives, which are structurally related to topopyrone D, indicated strong scavenging effects on DPPH and NO radicals. This finding suggests that topopyrones may possess antioxidant properties, which could be relevant for their potential applications in various biological contexts (Aziz et al., 2016).
Propriétés
Nom du produit |
Topopyrone D |
|---|---|
Formule moléculaire |
C18H10O7 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
5,7,9-trihydroxy-2-methylnaphtho[2,3-g]chromene-4,6,11-trione |
InChI |
InChI=1S/C18H10O7/c1-6-2-10(20)15-12(25-6)5-9-14(18(15)24)17(23)13-8(16(9)22)3-7(19)4-11(13)21/h2-5,19,21,24H,1H3 |
Clé InChI |
WKOUXLOBNJWENY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O |
Synonymes |
topopyrone D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B1243698.png)
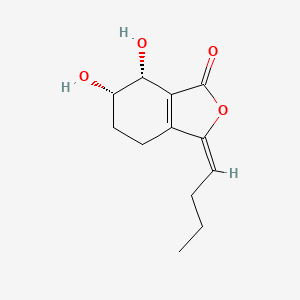
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)
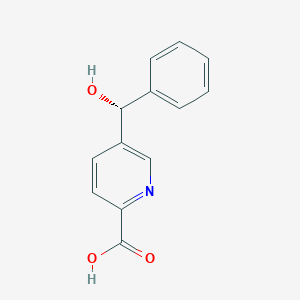
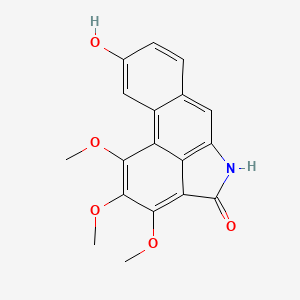
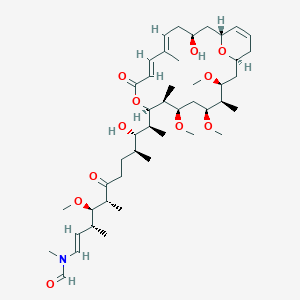

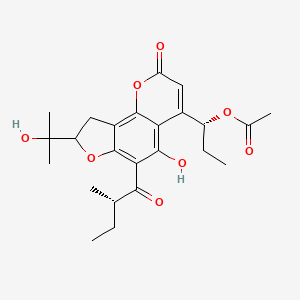
![(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide](/img/structure/B1243712.png)
